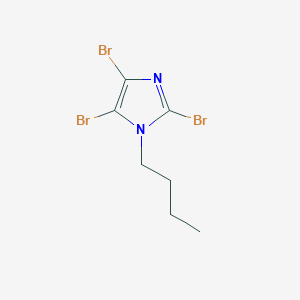
5-Bromo-2-(thiazol-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-(1,3-thiazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a thiazole ring. The presence of bromine at the 5-position of the pyridine ring and the thiazole ring at the 2-position makes this compound unique. It is used in various fields of scientific research due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1,3-thiazol-2-yl)pyridine typically involves the bromination of 2-(1,3-thiazol-2-yl)pyridine. One common method is the reaction of 2-(1,3-thiazol-2-yl)pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 5-bromo-2-(1,3-thiazol-2-yl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.
化学反应分析
Types of Reactions
5-bromo-2-(1,3-thiazol-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydropyridine derivatives.
科学研究应用
5-bromo-2-(1,3-thiazol-2-yl)pyridine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 5-bromo-2-(1,3-thiazol-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(1,3-thiazol-2-yl)pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-chloro-2-(1,3-thiazol-2-yl)pyridine: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
5-iodo-2-(1,3-thiazol-2-yl)pyridine: Contains iodine, which can lead to different substitution patterns and reactivity.
Uniqueness
5-bromo-2-(1,3-thiazol-2-yl)pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in scientific research.
属性
分子式 |
C8H5BrN2S |
|---|---|
分子量 |
241.11 g/mol |
IUPAC 名称 |
2-(5-bromopyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-6-1-2-7(11-5-6)8-10-3-4-12-8/h1-5H |
InChI 键 |
OTZDZBUMHGLXGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Br)C2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-Hydroxy-1-(methylamino)ethyl]phenol](/img/structure/B14091171.png)
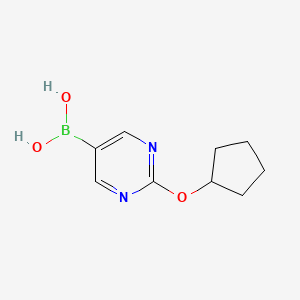
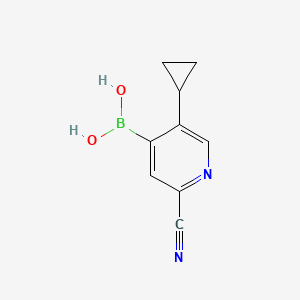
![1-(3-Hydroxyphenyl)-2-(3-methoxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091186.png)
![3-(2-hydroxy-5-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14091201.png)
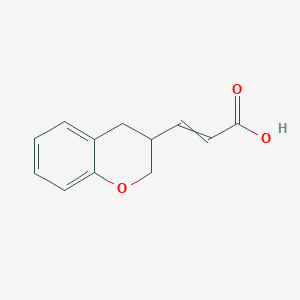
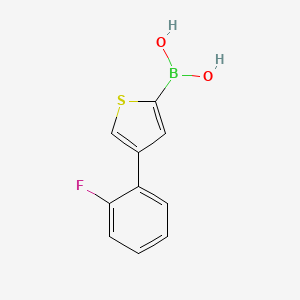
![2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14091213.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(4-phenylpiperidin-1-yl)methanone](/img/structure/B14091217.png)
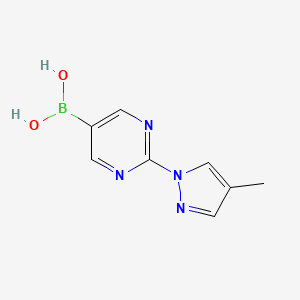
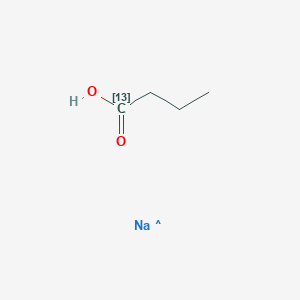
![1-(4-Bromophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091237.png)
